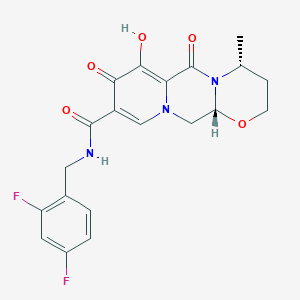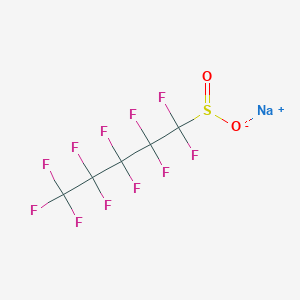
Dolutegravir RR isomer
Descripción general
Descripción
Dolutegravir RR Isomer is an isomer of Dolutegravir . It is a second-generation HIV-1 integrase strand transfer inhibitor . Dolutegravir has been shown to potently inhibit HIV replication in cells such as peripheral blood mononuclear cells (PBMCs), MT-4 cells, and CIP4 cells infected with a self-inactivating PHIV lentiviral vector .
Synthesis Analysis
The synthesis of Dolutegravir involves a continuous flow process . The synthetic procedure starts from a readily available benzyl-protected pyran via six chemical transformations using continuous flow reactors . The significant advantage of this flow process includes the reduction of the overall reaction time from 34.5 h in batch to 14.5 min .
Molecular Structure Analysis
The molecular formula of Dolutegravir RR Isomer is C20H19F2N3O5 . The exact mass is 419.13 and the molecular weight is 419.380 .
Chemical Reactions Analysis
The synthesis of Dolutegravir involves six chemical transformations using continuous flow reactors . The overall yield of each reaction step improved dramatically upon flow optimization .
Physical And Chemical Properties Analysis
Dolutegravir RR Isomer has a molecular weight of 419.38 g/mol . The compound is a monocarboxylic acid amide, an organic heterotricyclic compound, a secondary carboxamide, and a difluorobenzene .
Aplicaciones Científicas De Investigación
Comprehensive Analysis of Dolutegravir RR Isomer Applications
Dolutegravir RR isomer, also known by its code “KA8ZEA9QPD,” is a variant of the active pharmaceutical ingredient Dolutegravir, which is used in the treatment of HIV. Below is a detailed analysis of its scientific research applications across various fields.
HIV Treatment Optimization
Dolutegravir RR isomer: is a potent inhibitor of HIV replication in cells such as peripheral blood mononuclear cells (PBMCs), MT-4 cells, and CIP4 cells infected with a self-inactivating PHIV lentiviral vector . Its efficacy in inhibiting the HIV integrase enzyme is critical for preventing the insertion of viral DNA into the human genome, making it a cornerstone in antiretroviral therapy.
Continuous Flow Chemistry in Drug Synthesis
The synthesis of Dolutegravir via continuous flow chemistry has been explored to improve the efficiency of its production . This method significantly reduces the overall reaction time and improves the yield of each reaction step, which is beneficial for large-scale manufacturing and can lead to greater access to Dolutegravir-containing therapies .
Nanosuspension for Enhanced Solubility
A nanosuspension of Dolutegravir has been developed to address its solubility issues . This formulation significantly improves drug dissolution compared to the pure drug, which can enhance bioavailability and therapeutic efficacy, particularly in HIV-positive individuals .
Pharmacokinetic Profile Improvement
The optimized nanosuspension of Dolutegravir exhibits desirable pharmacokinetic profiles, with increased bioavailability demonstrated in experimental results on Wistar rats . This suggests potential for more effective treatment outcomes in humans.
Amorphous Drug Formulation
Characterization studies using differential scanning calorimetry and X-ray diffraction have confirmed the amorphous nature of Dolutegravir in the nanosuspension . This amorphous form explains the enhanced solubility and could be a key factor in the development of more efficient drug delivery systems.
Process Research and Patent Expiration
With the forthcoming patent expiration of Dolutegravir, process research has gained attention to explore cost-effective and scalable synthetic routes . The continuous flow process and nanosuspension techniques are examples of innovations that can be applied to meet the high demand for this drug post-patent expiration.
Design of Experiments (DoE) Approach in Formulation
The development and optimization of the Dolutegravir nanosuspension utilized a DoE approach, which allows for systematic experimentation and optimization of formulation parameters . This approach can be applied to other poorly soluble drugs to improve their bioavailability.
Synthetic Route Development for Large-Scale Production
Several synthetic routes for the preparation of Dolutegravir have been disclosed, focusing on their applicability at a multi-ton scale . This is crucial for meeting global healthcare demands, especially in resource-limited settings where HIV is prevalent.
Mecanismo De Acción
- Specifically, Dolutegravir blocks the strand transfer step of retroviral DNA integration, disrupting the viral replication cycle and inhibiting viral activity .
- Dolutegravir exhibits favorable pharmacokinetic properties:
Mode of Action
Pharmacokinetics
Safety and Hazards
Direcciones Futuras
Dolutegravir has attracted attention as a potential agent against COVID-19 in multiple AI (artificial intelligence) based studies . The in silico evaluation of three selected synthesized intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase) indicated that one compound could be of interest as a possible inhibitor of this protein .
Propiedades
IUPAC Name |
(3R,7R)-N-[(2,4-difluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O5/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28)/t10-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWKPHLQXYSBKR-MEBBXXQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCO[C@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1357289-29-2 | |
| Record name | 4-epi-Dolutegravir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357289292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-EPI-DOLUTEGRAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KA8ZEA9QPD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






